molecular formula C19H15NO4 B14249653 6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one CAS No. 263545-80-8

6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one

Cat. No.: B14249653
CAS No.: 263545-80-8
M. Wt: 321.3 g/mol
InChI Key: SSLPPRAAZGHRTL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with 6,8-dimethyl-4H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by heating to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.

    Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring benzopyran derivative with anticoagulant properties.

    Chromone: Another benzopyran derivative with various biological activities.

    Flavonoids: A class of compounds with a benzopyran structure, known for their antioxidant properties.

Uniqueness

6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one is unique due to its specific structural features, such as the presence of the nitrophenyl group and the dimethyl substitutions

Properties

CAS No.

263545-80-8

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

6,8-dimethyl-3-[2-(4-nitrophenyl)ethenyl]chromen-4-one

InChI

InChI=1S/C19H15NO4/c1-12-9-13(2)19-17(10-12)18(21)15(11-24-19)6-3-14-4-7-16(8-5-14)20(22)23/h3-11H,1-2H3

InChI Key

SSLPPRAAZGHRTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=CO2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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